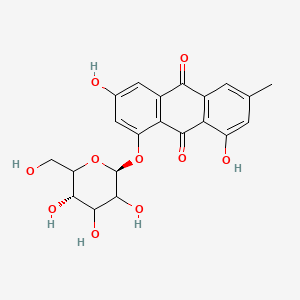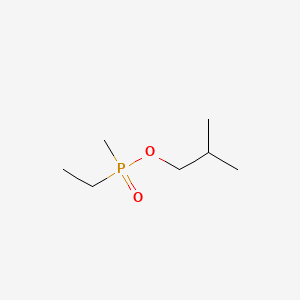
2-Methylpropyl ethylmethylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpropyl ethylmethylphosphinate is an organophosphorus compound with the molecular formula C7H17O2PThe compound is also referred to by its IUPAC name, 1-[ethyl(methyl)phosphoryl]oxy-2-methylpropane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl ethylmethylphosphinate typically involves the reaction of ethylmethylphosphinic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
Ethylmethylphosphinic acid+2-Methylpropanol→2-Methylpropyl ethylmethylphosphinate+Water
The reaction is usually catalyzed by an acid or base to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpropyl ethylmethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Methylpropyl ethylmethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylpropyl ethylmethylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
30405-01-7 |
|---|---|
Molekularformel |
C7H17O2P |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
1-[ethyl(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C7H17O2P/c1-5-10(4,8)9-6-7(2)3/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
LAUOWESHBLLZHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(C)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






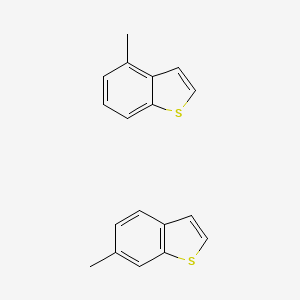
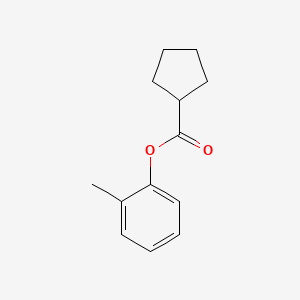

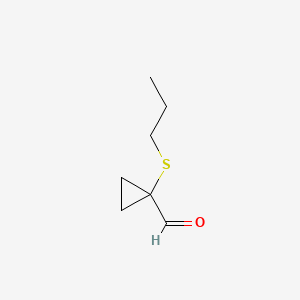


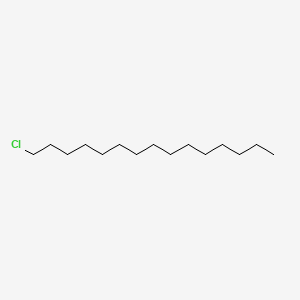
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
